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molecular formula C10H9NS B8790053 1-Amino-2-naphthalenethiol CAS No. 63512-54-9

1-Amino-2-naphthalenethiol

Cat. No. B8790053
M. Wt: 175.25 g/mol
InChI Key: VPSMSRGGNXFQIO-UHFFFAOYSA-N
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Patent
US04808580

Procedure details

To a solution of 30.0 g sodium hydroxide in 30 ml of water and 180 ml of ethylene glycol was added 18.0 g (0.089 mol) of naphtho[1,2-d]thiazol-2-amine. The mixture was stirred and heated at reflux under nitrogen for 20 hours then diluted with 100 ml of water. After cooling to room temperature the mixture was extracted with ether (4×95 ml). The aqueous solution was cooled in an ice-bath and neutralized with acetic acid. The aqueous suspension was extracted with ether (3×175 ml). The combined ether solutions were washed with water and dried (MgSO4). Removal of the solvent gave a residue to which heptane (3×50 ml) was added and distilled off under reduced pressure to give 10.5 g (67%) of 1-aminonaphthalene-2-thiol. This compound is sensitive to air, and therefore was used immediately for the condensation with the glycidate. For analysis a sample of this compound was distilled at 110°-115° (0.05 mm), mp 36°-37°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N:3]1[C:7]2[C:8]3[C:13]([CH:14]=[CH:15][C:6]=2[S:5]C=1N)=[CH:12][CH:11]=[CH:10][CH:9]=3>O.C(O)CO>[NH2:3][C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:14]=[CH:15][C:6]=1[SH:5] |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18 g
Type
reactant
Smiles
N1=C(SC2=C1C1=CC=CC=C1C=C2)N
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
180 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (4×95 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution was cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was extracted with ether (3×175 ml)
WASH
Type
WASH
Details
The combined ether solutions were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue to which heptane (3×50 ml)
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC2=CC=CC=C12)S
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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